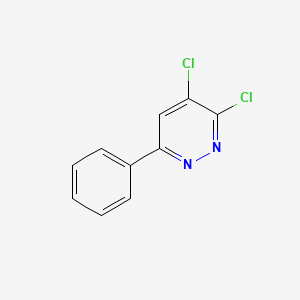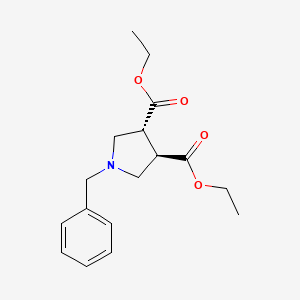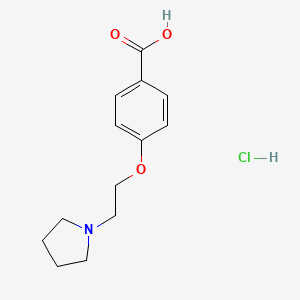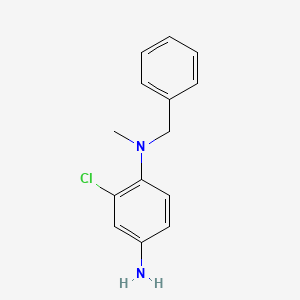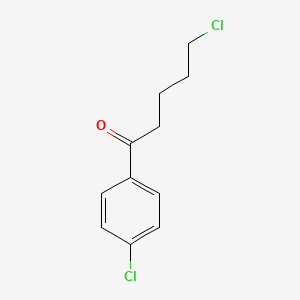
5-Chloro-1-(4-chlorophenyl)-1-oxopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(4-chlorophenyl)-1-oxopentane, or 5-chloro-1-oxopentane, is a synthetic organic compound belonging to the class of pentanones. It is a colorless, volatile liquid that is used in various scientific and industrial applications. 5-Chloro-1-oxopentane has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, in the production of dyes, and in the manufacture of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Isotopically Labeled Compounds
Research has focused on the synthesis of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA), which is crucial in studying the biosynthesis of biologically active porphyrins. These include molecules central to photosynthesis, oxygen transport, and electron transport. A simple scheme allows the preparation of any isotopomer of ALA in high yield, indicating the utility of related chemical pathways in producing isotopically labeled biochemical precursors (Shrestha‐Dawadi & Lugtenburg, 2003).
Advanced Organic Synthesis Techniques
The study of complex organic molecules, like (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, involves advanced synthesis techniques and crystallographic analysis. These studies contribute to a deeper understanding of molecular structures and their formation, as demonstrated by the crystal structure determination of such compounds, which assists in elucidating their chemical behavior and potential applications (Dong Heng-shan et al., 2005).
Electrosynthesis Methods
Electrosynthesis provides an alternative route for synthesizing organic compounds, such as 5-amino-4-oxopentanoic acid hydrochloride, from their nitro derivatives. This approach studies the effects of various factors on yield and quality, demonstrating the versatility of electrochemical methods in organic synthesis. Such research can lead to more efficient and environmentally friendly synthetic routes (Konarev et al., 2007).
Corrosion Inhibition
Research into Schiff bases derived from compounds including 5-Chloro-1-(4-chlorophenyl)-1-oxopentane analogs has shown potential applications in corrosion inhibition. These compounds can significantly reduce the corrosion of metals in acidic environments, suggesting their utility in protecting industrial materials. The effectiveness of these inhibitors highlights the intersection between organic synthesis and materials science (Şafak et al., 2012).
Molecular Electronics and Photonics
The synthesis and characterization of derivatives, such as 2-bromo-4-chlorophenyl-2-bromobutanoate and its analogs, contribute to fields like molecular electronics and photonics. Research into their electronic and non-linear optical properties through DFT studies reveals potential applications in developing new materials for electronic devices (Nazeer et al., 2020).
Eigenschaften
IUPAC Name |
5-chloro-1-(4-chlorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZTGANJADNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558215 |
Source


|
| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-chlorophenyl)-1-oxopentane | |
CAS RN |
945-97-1 |
Source


|
| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

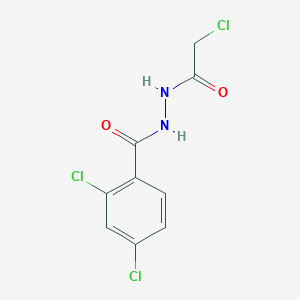
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
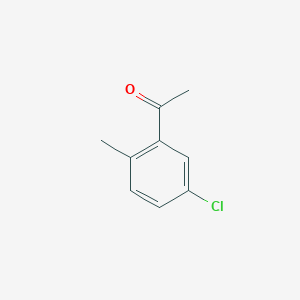
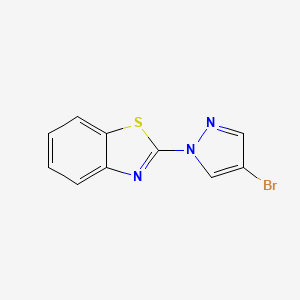
![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)
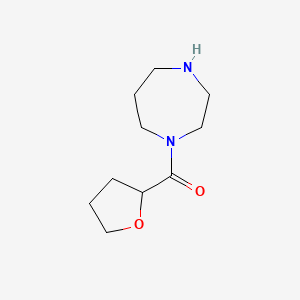
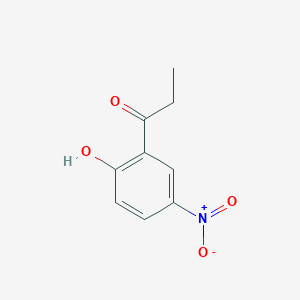
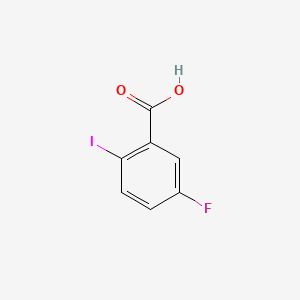
![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

